![molecular formula C14H15N3O2S B3007582 2-{[5-苄基-4-(丙-2-烯-1-基)-4H-1,2,4-三唑-3-基]硫代}乙酸 CAS No. 56929-54-5](/img/structure/B3007582.png)

2-{[5-苄基-4-(丙-2-烯-1-基)-4H-1,2,4-三唑-3-基]硫代}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

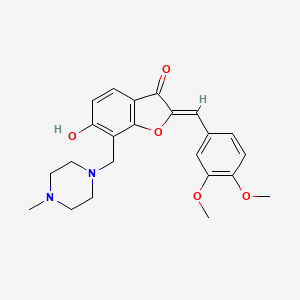

The compound “2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is known to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of similar triazole-based compounds can be achieved via the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility. The synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative has been reported via this method .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzyl group is attached to the 5-position of the 1,2,4-triazole ring, and a prop-2-en-1-yl group is attached to the 4-position of the ring. The 3-position of the ring is linked to an acetic acid moiety via a sulfanyl group .Chemical Reactions Analysis

The compound can potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, reactions at the benzylic position can occur, which involve free radical mechanisms . Additionally, the compound might undergo direct aldol reactions with other compounds in the presence of certain catalysts .科学研究应用

合成与表征

- 2-{[5-苄基-4-(丙-2-烯-1-基)-4H-1,2,4-三唑-3-基]硫代}乙酸及其衍生物被合成用于各种应用。一项研究专注于合成衍生自类似化合物的席夫碱和曼尼希碱衍生物。使用元素分析、红外、(1)H NMR和质谱数据对这些化合物进行了分析 (Gowda 等,2011).

结构研究与配位化学

- 该化合物已被用于合成双核钴和镍配合物。这些配合物使用单晶 X 射线衍射进行了结构表征,表明该化合物充当四齿桥连配体 (Fang 等,2019).

在药物化学中的应用

- 该化合物的某些衍生物在药理学应用中显示出前景。例如,研究报告了具有潜在镇痛和抗炎活性的衍生物的合成 (Gowda 等,2011).

抗菌活性

- 其他研究集中于合成具有抗菌特性的衍生物。这些衍生物已针对其对各种微生物的有效性进行了评估,显示出作为抗菌剂的潜力 (Hunashal 等,2012).

在有机-无机杂化材料中的潜力

- 该化合物的衍生物已用于有机-无机杂化材料的合成。这些材料已使用 XRD、NMR 和 DFT 结构表征等各种技术进行了表征 (Fizer 等,2021).

未来方向

作用机制

Target of Action

It’s known that similar compounds with abenzylic position and indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with abenzylic position are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s interaction with its targets.

Biochemical Pathways

Compounds with anindole nucleus are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s structure suggests potential for uv light-induced covalent modification of a biological target , which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have a broad spectrum of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level.

属性

IUPAC Name |

2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-2-8-17-12(9-11-6-4-3-5-7-11)15-16-14(17)20-10-13(18)19/h2-7H,1,8-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWWSGFXMKEOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)

![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)